molecular formula C21H24O4 B583602 Bisphenol A-d6 Diglycidyl Ether CAS No. 1346600-09-6

Bisphenol A-d6 Diglycidyl Ether

Cat. No.: B583602
CAS No.: 1346600-09-6
M. Wt: 346.4 g/mol
InChI Key: LCFVJGUPQDGYKZ-WFGJKAKNSA-N
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Description

Bisphenol A-d6 Diglycidyl Ether (BADGE-d6) is a deuterated analog of Bisphenol A Diglycidyl Ether (BADGE), a synthetic compound synthesized via the condensation of epichlorohydrin and bisphenol A (BPA) . The "d6" designation indicates the substitution of six hydrogen atoms with deuterium, typically in the BPA moiety, to serve as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . BADGE and its derivatives are widely used as precursors in epoxy resins for coatings, adhesives, and food can linings due to their high reactivity and crosslinking capacity .

Properties

IUPAC Name

2-[[4-[1,1,1,3,3,3-hexadeuterio-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFVJGUPQDGYKZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747174
Record name 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-09-6
Record name 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification Stage

In the initial step, BPA-d6 reacts with excess epichlorohydrin under alkaline conditions. Sodium hydroxide (NaOH) is typically employed to deprotonate the hydroxyl groups of BPA-d6, facilitating nucleophilic attack on epichlorohydrin. The molar ratio of BPA-d6 to ECH ranges from 1:2 to 1:8 , with higher ratios favoring monomer formation over oligomers. A cocatalyst, such as caprolactone or quaternary ammonium salts, is introduced to enhance reaction efficiency (0.02–0.2% of BPA-d6 mass).

Key Reaction Parameters:

ParameterRangeImpact on Yield
Temperature45–65°CHigher temps accelerate kinetics but risk side reactions
NaOH Concentration10–50% (aqueous)Concentrated NaOH drives deprotonation
Reaction Time0.5–2 hProlonged durations increase oligomer formation

This stage yields BPA-d6 chloro-hydrin , an intermediate critical for subsequent epoxide formation.

Ring-Closure Reaction and Epoxide Formation

The chloro-hydrin intermediate undergoes dehydrohalogenation to form the epoxide groups. This step requires controlled addition of NaOH under vacuum (15–30 kPa) to remove byproducts like water and unreacted ECH.

Optimization of Ring-Closure

  • Alkali Addition: NaOH is introduced in two phases: initial (7–30% of total alkali) to initiate ring-closure and subsequent (70–93%) to complete the reaction. Total NaOH/BPA-d6 molar ratios range from 1.0:1 to 1.8:1 .

  • Temperature Control: Maintaining 55–70°C prevents premature polymerization while ensuring complete epoxide formation.

Side Reactions and Mitigation:

  • Epichlorohydrin Hydrolysis: ECH reacts with water to form 3-chloro-1,2-propanediol, which is minimized by vacuum distillation.

  • Oligomerization: Controlled stoichiometry and catalysts limit the formation of higher-molecular-weight species.

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous reactors to optimize yield and purity. Key industrial adaptations include:

Continuous Etherification

  • Reactor Design: Tubular reactors with inline mixing ensure uniform temperature and reagent distribution.

  • Catalyst Recovery: Quaternary ammonium salts are recycled via solvent extraction, reducing production costs.

Purification Protocols

  • Solvent Extraction: Crude product is dissolved in acetone or butanone, followed by aqueous washes to remove ionic impurities (e.g., NaCl).

  • Distillation: Excess ECH and solvents are recovered under reduced pressure (23.5–30 kPa).

Product Specifications:

PropertyTarget ValueMethod
Epoxide Equivalent210–220 g/epTitration (ASTM D1652)
Hydrolyzable Chloride<0.05%Potentiometric titration
Isotopic Purity (D6)≥98%NMR/MS analysis

Deuterium Isotope Effects on Synthesis

The substitution of hydrogen with deuterium in BPA-d6 introduces kinetic and thermodynamic considerations:

  • Reaction Rate: Deuterated hydroxyl groups exhibit slower deprotonation kinetics, necessitating longer reaction times or elevated temperatures.

  • Byproduct Profile: Reduced H/D exchange minimizes side reactions, enhancing epoxy resin stability.

Advanced Analytical Techniques for Quality Assurance

Structural Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm deuterium incorporation and epoxide integrity.

  • Mass Spectrometry: High-resolution MS verifies molecular weight (346.4 g/mol) and isotopic distribution.

Purity Assessment

  • Chromatography: HPLC with UV detection quantifies residual BPA-d6 and oligomers.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) assesses cross-linking behavior and glass transition temperature (Tg) .

Mechanism of Action

Bisphenol A-d6 Diglycidyl Ether exerts its effects primarily through the formation of cross-linked polymer networks. The epoxide groups in the compound react with curing agents, such as amines or anhydrides, to form a three-dimensional network. This cross-linking process imparts high mechanical strength and chemical resistance to the resulting epoxy resins .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Bisphenol F Diglycidyl Ether (BFDGE)

Structural Differences :

  • BFDGE is derived from bisphenol F (BPF), which consists of two phenol groups linked by a methylene group (-CH₂-), whereas BADGE uses BPA (two phenol groups linked by a dimethylmethylene group: -C(CH₃)₂-) .
  • This structural distinction reduces steric hindrance in BFDGE, enhancing its reactivity during curing processes .

Reactivity and Stability :

  • BFDGE exhibits faster curing kinetics compared to BADGE due to lower steric constraints, enabling quicker network formation in epoxy resins .
  • Under controlled storage conditions, BFDGE derivatives (e.g., BFDGE·2HCl) demonstrate lower stability than BADGE derivatives (e.g., BADGE·HCl·H₂O), as shown in accelerated degradation studies .
Property BADGE BFDGE
Epoxide Equivalent (g/mol) 171.4 158–165
Viscosity (mPa·s at 25°C) 5032 ~2000
Thermal Stability Moderate Lower

Cyclohexane Dimethanol Diglycidyl Ether (CHDMDE)

Novolac Glycidyl Ether (NOGE)

  • NOGE, derived from phenol-formaldehyde resins, features multiple epoxy groups per molecule, enabling high crosslink density.
  • While NOGE provides superior chemical resistance, its complexity complicates analytical quantification compared to BADGE and BFDGE .

Analytical Differentiation and Stability

Chromatographic and Spectrometric Methods

  • HPLC-MS/MS : Effectively differentiates BADGE, BFDGE, and their derivatives (e.g., BADGE·2H₂O, BFDGE·2HCl) via unique fragmentation pathways .
  • GC-MS : Used for volatile derivatives, though less common due to the polar nature of epoxy compounds .
  • Deuterated Standards : BADGE-d6 improves quantification accuracy by compensating for matrix effects in food migration studies .

Health and Environmental Impact

Migration in Food Contact Materials

  • BADGE derivatives (e.g., BADGE·2H₂O) are detected in canned beverages at concentrations up to 1,370 µg/kg, with higher levels in metal cans than non-metal packaging .
  • The EU regulates BADGE migration limits at 1 mg/kg in food, while BFDGE is restricted due to higher toxicity concerns .

Toxicity Profile

  • Deuterated analogs like BADGE-d6 are non-toxic and used solely for analytical traceability .

Biological Activity

Bisphenol A-d6 diglycidyl ether (BADGE) is a synthetic compound primarily used in the production of epoxy resins and coatings. Its biological activity has garnered attention due to its potential health implications, particularly as it leaches from food packaging into consumables. This article provides a comprehensive overview of the biological activity of BADGE, focusing on its metabolic pathways, toxicological effects, and implications for human health.

Metabolic Profiling

Recent studies have highlighted the metabolic transformation of BADGE in both in vitro and in vivo settings. A study identified 12 metabolites in vitro and 7 metabolites in vivo, with key pathways including hydroxylation, carboxylation, and glucose conjugation. Notably, metabolites such as M1 (hydrolysis) and M3 (dehydroxylation) exhibited toxicity levels comparable to or greater than BADGE itself .

Table 1: Metabolites of BADGE

MetabolitePathwayToxicity Potential
M1HydrolysisHigh
M3DehydroxylationModerate
M10CarboxylationModerate
M11Glucose ConjugationLow

Toxicological Effects

BADGE has been subjected to various toxicity assessments. An assessment by the European Food Safety Authority (EFSA) indicated that BADGE does not exhibit systemic toxicity at doses up to 4500 mg/kg bw/d in rat models, although some adverse effects were noted at higher concentrations .

Key Findings:

  • Dermal Exposure: In a 13-week study on mice, BADGE did not cause systemic effects at doses up to 100 mg/kg bw/d , but mild dermatitis was observed at this dose .
  • Genotoxicity: BADGE was found to be a direct-acting mutagen in vitro, showing positive results in mutation assays with Salmonella typhimurium .
  • Adipogenic Activity: Research indicates that BADGE can induce adipogenic differentiation in mesenchymal stem cells (MSCs) and preadipocytes, suggesting a potential role in obesity development .

Table 2: Toxicological Findings of BADGE

Study TypeDose RangeObserved Effects
In Vivo (Rats)Up to 4500 mg/kgNo systemic toxicity
Dermal (Mice)Up to 100 mg/kgMild dermatitis
GenotoxicityVariousPositive mutation results

Case Studies

  • Adipogenic Differentiation Study : A study utilizing MSCs demonstrated that BADGE promotes adipogenesis at low nanomolar concentrations. The mechanism appears to operate independently of PPARγ activation, challenging previous assumptions about its mode of action .
  • Environmental Impact Assessment : Research on Drosophila models showed that exposure to BADGE led to cell over-proliferation, raising concerns about its developmental effects and potential carcinogenicity .

Q & A

What are the optimal analytical conditions for detecting Bisphenol A-d6 diglycidyl ether (BADGE-d6) and its derivatives using LC-MS/MS?

Answer (Basic):
A validated method involves using a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient mobile phase (water/acetonitrile, 0.1% formic acid) and tandem MS in multiple reaction monitoring (MRM) mode. Key parameters include column temperature (40°C), flow rate (0.3 mL/min), and injection volume (5 µL). Stability studies indicate pH 7 and 25°C minimize degradation during analysis . For derivatives like BADGE·2H₂O, collision energies of 20–30 eV optimize fragmentation patterns .

How should BADGE-d6 be stored to prevent degradation in laboratory settings?

Answer (Basic):
Store BADGE-d6 at 2–8°C under an inert atmosphere (argon) to inhibit hydrolysis and oxidation. Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or ethanol (50–100 mM) and aliquot to avoid freeze-thaw cycles. Insolubility in water necessitates centrifugation (10,000 ×g, 10 min) to remove particulates in aqueous matrices .

What experimental strategies differentiate BADGE-d6 isomers from co-eluting contaminants in complex matrices?

Answer (Advanced):
Use orthogonal techniques:

  • HPLC-MS/MS : Compare retention times and MRM transitions (e.g., m/z 340 → 179 for BADGE-d6).
  • GC-MS : Derivatize with BSTFA to enhance volatility and resolve isomers like BADGE-d6 vs. BFDGE-d6 (bisphenol F analog) .
  • Ion Mobility Spectrometry (IMS) : Separates co-eluting peaks based on drift time differences, validated in food simulant studies .

How do hydration and chlorination derivatives of BADGE-d6 form in biological matrices, and how are they quantified?

Answer (Advanced):
BADGE-d6 reacts with water or chloride ions in vivo to form BADGE·2H₂O or chlorohydrins. To quantify these:

  • Extraction : Use solid-phase extraction (SPE) with magnetic multi-walled carbon nanotubes (MWCNTs) at pH 7.
  • Detection : GC-MS/MS with electron ionization (EI) at 70 eV, monitoring ions like m/z 358 (BADGE·2H₂O) and m/z 392 (chlorohydrins) .
  • Hydration Kinetics : Track time-dependent conversion in simulated gastric fluid (37°C, 24 hr) .

What solvents and preparation methods ensure BADGE-d6 stability during cell-based assays?

Answer (Basic):
BADGE-d6 is soluble in ethanol (50 mM), DMSO (100 mM), and methanol. For cell cultures:

  • Dilute stock solutions in serum-free media to avoid protein binding.
  • Use concentrations ≤10 µM to prevent cytotoxicity, confirmed via MTT assays .

How does BADGE-d6’s reactivity influence epoxy resin polymerization kinetics?

Answer (Advanced):
In cationic polymerization, BADGE-d6’s epoxide groups react with initiators (e.g., boron trifluoride). Key findings:

  • Gelation : Occurs at 60–70% conversion, modeled using Flory-Stockmayer theory.
  • Crosslinking Density : Increases with γ-butyrolactone diluent (10–20 wt%), enhancing rubber modulus (1–5 MPa) .

What parameters are critical for long-term stability studies of BADGE-d6 in environmental samples?

Answer (Basic):

  • pH Control : Neutral conditions (pH 7) minimize hydrolysis.
  • Temperature : Store samples at –20°C; avoid UV exposure.
  • Validation : Monitor degradation via LC-MS/MS every 3 months, with ≤5% loss over 12 months .

How do BADGE-d6 derivatives interact with PPARγ in adipocyte differentiation assays?

Answer (Advanced):
BADGE-d6 inhibits PPARγ transcriptional activity:

  • Luciferase Reporter Assays : Use HEK293 cells transfected with PPARγ response elements. IC₅₀ values range 10–50 µM.
  • Adipogenesis Models : Treat 3T3-L1 preadipocytes with BADGE-d6 (5–20 µM) during differentiation; measure lipid accumulation via Oil Red O staining .

What SPE methods effectively extract BADGE-d6 from environmental water samples?

Answer (Basic):

  • Magnetic MWCNTs : Mix 50 mg nanotubes with 100 mL sample (pH 7), stir (30 min), and elute with acetone.
  • Recovery Rates : 85–95% for BADGE-d6, validated via spiked samples (10–100 ng/L) .

How does coexposure to BADGE-d6 and BPA affect toxicokinetic profiles in human cohorts?

Answer (Advanced):

  • Cohort Studies : Detect BADGE-d6 and BPA in adipose tissue (2–4500 ng/g wet weight) via LC-MS. Significant correlations (r = 0.6–0.8) suggest shared exposure pathways.
  • Metabolites : BADGE·2H₂O dominates in plasma (70% detection), indicating in vivo hydration .

Methodological Notes

  • Instrument Calibration : Use deuterated internal standards (e.g., BADGE-d6) to correct matrix effects.
  • Quality Control : Include blanks, spikes, and reference materials (NIST SRM 3672) for LC-MS/MS validation .
  • Ethical Compliance : Adhere to NIH guidelines for human tissue studies (IRB approval required) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.